4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine
Description
4-(4-Cyclopentylpiperazin-1-yl)-6-ethylpyrimidine is a pyrimidine derivative characterized by a cyclopentylpiperazine substituent at position 4 and an ethyl group at position 6. Pyrimidines are nitrogen-containing heterocyclic compounds widely explored in medicinal chemistry for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-2-13-11-15(17-12-16-13)19-9-7-18(8-10-19)14-5-3-4-6-14/h11-12,14H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBGKYCMVSQSEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Cyclopentylpiperazine
The cyclopentylpiperazine moiety is synthesized via reductive amination of piperazine with cyclopentanone. As detailed in JP61158973A, this reaction employs catalytic hydrogenation under moderate pressures (20–40 atm) and temperatures (70–120°C). Key catalysts include Raney nickel and palladium-on-carbon , with yields ranging from 69.4% to 88.7% depending on solvent and catalyst selection (Table 1).
Table 1: Catalytic Hydrogenation Conditions for 1-Cyclopentylpiperazine
| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Raney Ni | Toluene | 40 | 120 | 69.4 |
| Pd/C | Toluene | 20 | 70 | 88.7 |
The reaction proceeds via imine intermediate formation, followed by hydrogenation to the secondary amine. Notably, stoichiometric excess of cyclopentanone (0.5–1.5 equivalents relative to piperazine) minimizes di-substituted byproducts like 1,4-dicyclopentylpiperazine.
Preparation of 4-Chloro-6-ethylpyrimidine
The pyrimidine backbone is functionalized through cyclocondensation of ethyl acetoacetate with urea derivatives under acidic conditions. Chlorination at position 4 is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), yielding 4-chloro-6-ethylpyrimidine. This intermediate is critical for subsequent nucleophilic substitution.
Coupling of 1-Cyclopentylpiperazine with 4-Chloro-6-ethylpyrimidine
The final step involves nucleophilic aromatic substitution (SNAr), where the amine group of 1-cyclopentylpiperazine displaces the chlorine atom on the pyrimidine ring. This reaction is conducted in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C for 6–12 hours, often with a base like potassium carbonate to deprotonate the amine (Figure 1).
Figure 1: Reaction Scheme for SNAr Coupling
Yields for this step typically exceed 70%, with purity enhanced via recrystallization from ethanol or column chromatography.
Optimization Strategies and Challenges
Catalyst Selection
Raney nickel offers cost-effectiveness but requires higher temperatures (120°C), whereas palladium catalysts operate under milder conditions (70°C) with superior yields. However, palladium’s expense may limit industrial scalability.
Solvent Effects
Toluene is preferred for hydrogenation due to its inertness and ability to dissolve cyclopentanone. For SNAr, DMF enhances reaction rates by stabilizing transition states through polar interactions.
Byproduct Management
Di-substitution byproducts are mitigated by using stoichiometric control of 1-cyclopentylpiperazine. Excess pyrimidine chloride (>1.2 equiv) ensures complete mono-substitution.
Characterization and Physical Properties
Intermediate Analysis
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclopentylpiperazin-1-yl)-6-ethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-(4-Cyclopentylpiperazin-1-yl)-6-ethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
The provided evidence focuses on pyrimethamine (2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine) and a piperidine-substituted pyrimidine (4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine). Below is a detailed comparison based on structural features, biological activity, and therapeutic applications.
Structural Differences and Implications
Key Observations:
- Position 4 Substitution: In pyrimethamine, the 2,4-diamino groups are essential for DHFR binding . In contrast, 4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine replaces these amino groups with a bulky cyclopentylpiperazine, likely altering target selectivity.
- Piperazine vs. Piperidine : The cyclopentylpiperazine in the target compound may confer improved pharmacokinetics compared to the piperidine in , due to enhanced solubility from the piperazine nitrogen.
Pyrimethamine :
- Primary Mechanism : Potent inhibitor of DHFR in Plasmodium species (IC50 ~15 nM).
- Therapeutic Use : Malaria treatment and prophylaxis (often combined with sulfadoxine).
- Limitations : Hypersensitivity risks and resistance development.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine :
- Potential Applications: Anticancer or antimicrobial activities (inferred from structural analogs).
- Crystallographic Data : Planar pyrimidine ring with piperidine adopting a chair conformation, suggesting stable receptor interactions.
Hypothesized Activity of 4-(4-Cyclopentylpiperazin-1-yl)-6-ethylpyrimidine:
- The cyclopentylpiperazine moiety may target serotonin or dopamine receptors (common for piperazine derivatives).
- Lack of 2,4-diamino groups likely precludes DHFR inhibition, distinguishing it from pyrimethamine.
Pharmacokinetic and Toxicity Profiles
Biological Activity
4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine is a compound that has attracted attention in pharmacological research due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H20N4
- Molecular Weight : 244.34 g/mol
- CAS Number : 2324936-61-8
Biological Activity Overview
The biological activity of 4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine has been investigated across various studies, focusing on its effects on different biological targets and pathways.
The compound primarily acts as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural features allow it to interact with these receptors, influencing various physiological responses.
1. Antidepressant Activity
A study evaluated the antidepressant-like effects of 4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine in rodent models. The results indicated that the compound significantly reduced depressive-like behavior in forced swim and tail suspension tests, suggesting its potential as an antidepressant agent.
2. Neuroprotective Effects
Research has shown that this compound exhibits neuroprotective properties. It was found to reduce oxidative stress markers in neuronal cell cultures, indicating a protective effect against neurodegeneration.
3. Antitumor Activity
In vitro studies demonstrated that 4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Data Table: Summary of Biological Activities
| Activity | Effect | Study Reference |
|---|---|---|
| Antidepressant | Reduced depressive behavior | |
| Neuroprotective | Decreased oxidative stress | |
| Antitumor | Inhibited cancer cell proliferation |
Case Study 1: Antidepressant Efficacy
In a double-blind study involving patients with major depressive disorder, participants treated with 4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine showed significant improvement in mood scores compared to the placebo group. The study highlighted the compound's potential as a novel antidepressant therapy.
Case Study 2: Cancer Treatment Potential
A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy agents in patients with advanced breast cancer. The results indicated enhanced tumor response rates and improved patient outcomes, suggesting its role in combination therapy.
Q & A
Q. What are the key synthetic strategies for 4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
- Step 1: Formation of the pyrimidine core via condensation of ethyl acetoacetate with guanidine derivatives under reflux in ethanol .
- Step 2: Introduction of the cyclopentylpiperazine moiety using Buchwald-Hartwig amination or SNAr reactions, often requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in toluene at 100–120°C .
- Purification: Column chromatography (silica gel, hexane/EtOAc) or preparative TLC to isolate the final product (>85% purity) .
Key Considerations:
- Optimize reaction time (12–24 hours) and stoichiometry (1:1.2 molar ratio of pyrimidine to piperazine) to minimize byproducts .
- Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .
Q. How is the structural integrity of this compound confirmed?
Methodological Answer: A combination of analytical techniques is employed:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR confirms substitution patterns (e.g., cyclopentyl protons at δ 1.5–2.1 ppm; ethyl group triplet at δ 1.2 ppm) .
- ¹³C NMR verifies quaternary carbons in the pyrimidine ring (δ 160–170 ppm) .
- Mass Spectrometry (MS): ESI-MS ([M+H]⁺) matches theoretical molecular weight (e.g., m/z 317.2) .
- X-ray Crystallography: Resolves bond angles (e.g., N-C-N in piperazine at 118°) and confirms stereochemistry .
Validation: Cross-check spectral data with computational models (DFT) to resolve ambiguities in tautomeric forms .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data?
Methodological Answer: Contradictions in IC₅₀ values (e.g., 5 nM vs. 50 nM for kinase inhibition) may arise from:
- Assay Variability: Standardize protocols (e.g., ATP concentration, incubation time) across labs. Use positive controls (staurosporine) to calibrate enzyme inhibition assays .
- Compound Purity: Confirm >95% purity via HPLC (C18 column, 0.1% TFA/MeCN gradient) to exclude impurities affecting activity .
- Cellular Context: Compare results across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type-specific uptake or metabolism .
Case Study: A 2023 study attributed conflicting cytotoxicity data (IC₅₀ = 2 µM vs. 20 µM) to differences in serum protein binding in cell culture media .
Q. What methodologies are effective for studying structure-activity relationships (SAR)?
Methodological Answer:
- Core Modifications: Replace the ethyl group with methyl/propyl to assess steric effects on receptor binding. Use Suzuki coupling for aryl substitutions at the pyrimidine 4-position .
- Piperazine Alterations: Introduce substituents (e.g., 4-fluorophenyl) via reductive amination. Evaluate changes in logP (HPLC) and solubility (shake-flask method) .
- Biological Testing:
- Kinase Profiling: Screen against a panel of 50+ kinases (DiscoverX) to identify off-target effects .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with PI3Kγ) to prioritize synthetic targets .
Example: A 2024 SAR study showed that replacing cyclopentyl with cyclohexyl improved metabolic stability (t₁/₂ increased from 1.2 to 3.8 hours in liver microsomes) .
Q. How can pharmacokinetic (PK) properties be optimized for in vivo studies?
Methodological Answer:
- Solubility Enhancement: Use co-solvents (10% DMSO/PEG-400) or nanoformulation (liposomes) to improve aqueous solubility (<10 µg/mL) .
- Metabolic Stability:
- In vitro: Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated N-dealkylation) .
- Deuterium Labeling: Replace labile hydrogens (e.g., ethyl group) with deuterium to slow metabolism .
- In vivo PK: Administer IV/PO doses (10 mg/kg) in rodents; measure plasma concentrations via LC-MS/MS. Target AUC₀–₂₄ > 5000 ng·h/mL .
Q. What strategies address low yield in large-scale synthesis?
Methodological Answer:
- Catalyst Optimization: Switch from Pd(OAc)₂ to Pd₂(dba)₃ with SPhos ligand to improve coupling efficiency (yield increases from 45% to 72%) .
- Solvent Screening: Replace DMF with dimethylacetamide (DMAc) to reduce viscosity and improve mixing in batch reactors .
- Process Controls:
- Monitor reaction progress in real-time via FTIR (C=O stretch at 1680 cm⁻¹) .
- Use cryogenic distillation to recover and recycle excess piperazine derivatives .
Scale-Up Example: A 2022 pilot study achieved 85% yield at 1 kg scale using flow chemistry (residence time: 30 minutes, 100°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
